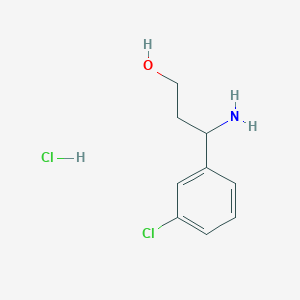

3-Amino-3-(3-chlorophenyl)propan-1-OL hcl

Description

Significance of Beta-Amino Alcohols as Chiral Building Blocks in Organic Synthesis

Beta-amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a cornerstone in the field of organic synthesis, particularly due to its prevalence in a wide array of biologically active molecules and its utility as a chiral building block. westlake.edu.cnresearchgate.net The chirality inherent in many beta-amino alcohols makes them invaluable starting materials for the stereoselective synthesis of complex target molecules, including pharmaceuticals and natural products. westlake.edu.cndiva-portal.org

The strategic importance of beta-amino alcohols can be attributed to several key factors:

Prevalence in Bioactive Molecules: The beta-amino alcohol framework is a common feature in numerous natural products and synthetic drugs. researchgate.net For instance, this scaffold is found in antifungal agents and certain antibiotics. researchgate.net

Chiral Auxiliaries and Ligands: Enantiomerically pure beta-amino alcohols are frequently employed as chiral auxiliaries or ligands in asymmetric catalysis. researchgate.netdiva-portal.org They can be derivatized to enhance their ability to chelate with metal catalysts, thereby directing the stereochemical outcome of a reaction with a high degree of control. diva-portal.org

Versatile Synthetic Intermediates: The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations. These functional groups can be selectively modified to build more complex molecular architectures.

The synthesis of chiral beta-amino alcohols itself is a significant area of research. Methodologies such as the ring-opening of epoxides or aziridines, the hydrogenation of α-amino ketones, and the asymmetric cross-coupling of aldehydes and imines have been developed to access these valuable compounds with high enantiomeric purity. westlake.edu.cnresearchgate.net The development of efficient synthetic routes to chiral beta-amino alcohols is crucial for their application in both academic research and industrial-scale chemical production. westlake.edu.cn

| Applications of Beta-Amino Alcohols in Organic Synthesis | Description | References |

| Pharmaceutical Synthesis | Serve as key intermediates in the synthesis of various drugs. westlake.edu.cn | westlake.edu.cn |

| Natural Product Synthesis | Used as starting materials for the total synthesis of complex natural products. westlake.edu.cn | westlake.edu.cn |

| Asymmetric Catalysis | Employed as chiral ligands for metal catalysts to induce stereoselectivity in reactions. westlake.edu.cnresearchgate.netdiva-portal.org | westlake.edu.cnresearchgate.netdiva-portal.org |

| Chiral Auxiliaries | Covalently attached to a substrate to direct a diastereoselective reaction. researchgate.netdiva-portal.org | researchgate.netdiva-portal.org |

Research Context of 3-Amino-3-(3-chlorophenyl)propan-1-OL (B1352420) Hydrochloride within Halogenated Propanol (B110389) Derivatives

3-Amino-3-(3-chlorophenyl)propan-1-OL hydrochloride belongs to the broader class of halogenated propanol derivatives. Propanol and its isomers are simple alcohols widely used as solvents. taylorandfrancis.com The introduction of a halogen atom, such as chlorine, into the propanol structure can significantly alter its physicochemical properties. nih.govacs.org Research into halogenated alcohols has shown that the presence and position of the halogen atom can influence intermolecular interactions, such as hydrogen bonding. nih.govacs.org

Studies on n-propanol and its halogen derivatives have revealed that strongly electronegative halogen atoms like chlorine can impact molecular association processes. nih.govacs.org While the average strength of hydrogen bonds may remain similar, the introduction of a halogen can inhibit the extent of molecular association through hydrogen bonding, leading to smaller clusters of associated molecules compared to the non-halogenated parent alcohol. nih.govacs.org Furthermore, the presence of a halogen atom can introduce other potential intermolecular interactions, such as O–H···X or X···X (where X is a halogen), which can affect the supramolecular structure. nih.govacs.org

In the specific context of 3-Amino-3-(3-chlorophenyl)propan-1-OL, the chlorine atom is situated on the phenyl ring. This substitution pattern is a key feature that defines its chemical identity and distinguishes it from other halogenated propanols where the halogen is on the alkyl chain. The electronic properties of the chlorophenyl group can influence the reactivity of the entire molecule. The systematic investigation of chlorinated phenylpropanol derivatives is part of a larger effort to understand how specific substitution patterns affect the chemical and physical properties of bioactive molecules.

Overview of Academic Research Trajectories for the Compound's Chemical Properties and Transformations

Academic research on 3-Amino-3-(3-chlorophenyl)propan-1-OL hydrochloride focuses on its chemical properties and its potential as an intermediate in organic synthesis. The molecule possesses three key structural features that dictate its reactivity: a primary alcohol, a primary amine, and a chlorinated aromatic ring.

The chemical properties of the non-hydrochloride form, 3-Amino-3-(3-chlorophenyl)propan-1-ol, have been documented. synquestlabs.com The hydrochloride salt form is typically used to improve the stability and handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO | synquestlabs.com |

| Molecular Weight | 185.65 g/mol | synquestlabs.com |

| Appearance | White to yellow solid | hsppharma.com |

| Melting Point | 53-56 °C | hsppharma.com |

| Boiling Point | 327.9 °C at 760 mmHg | hsppharma.com |

| Density | 1.216 g/cm³ | hsppharma.com |

| Flash Point | 152.1 °C | hsppharma.com |

| Refractive Index | 1.574 | hsppharma.com |

Research into the chemical transformations of 3-Amino-3-(3-chlorophenyl)propan-1-OL revolves around the reactivity of its functional groups. Potential reactions include:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Reduction: While the alcohol is already in a reduced state, the aromatic ring could potentially undergo reduction under harsh conditions, though this is less common.

Substitution: The amino and hydroxyl groups are sites for nucleophilic substitution reactions. For instance, the amino group can be acylated or alkylated, and the hydroxyl group can be converted into a better leaving group for subsequent substitution.

Salt Formation: As an amine, the compound readily forms salts with acids, such as the hydrochloride salt, which is a common form for this compound. chiralen.com

The synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-OL often involves the reduction of a nitro precursor or a ketone. For example, the reduction of a corresponding β-nitrostyrene precursor or the reduction of an amino ketone can yield the desired product. The stereoselective synthesis to obtain a specific enantiomer, such as (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol, requires the use of chiral catalysts or resolution techniques. The compound serves as a critical intermediate in the synthesis of more complex molecules in medicinal chemistry research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPPADMTIIQGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 3 3 Chlorophenyl Propan 1 Ol Hydrochloride

Chemo-Selective Reduction Strategies

Chemo-selective reduction is a cornerstone of modern organic synthesis, allowing for the targeted reduction of one functional group in the presence of others. In the context of synthesizing 3-Amino-3-(3-chlorophenyl)propan-1-ol (B1352420) hydrochloride, this selectivity is paramount.

Reduction of Ketone and Propanone Precursors

The synthesis often commences from a ketone precursor, specifically a β-amino ketone. The reduction of the carbonyl group in these precursors to a hydroxyl group must be conducted with precision to avoid affecting other reactive sites. A common approach involves the use of reducing agents like sodium borohydride (B1222165). For instance, 3-methylamino-1-Propiophenone hydrochloride can be reduced to 3-methylamino-1-phenylpropyl alcohol using potassium borohydride. google.com While effective, the use of such borohydrides can be costly and generate significant waste. google.comumaine.edu

The reduction of a ketone to an alcohol can also be achieved using a transition metal complex. googleapis.com For example, the reduction of 3-[3-halo-1-aryl-1-propanone] with sodium borohydride yields the racemic alcohol. googleapis.com The choice of reducing agent and reaction conditions is critical for achieving the desired chemoselectivity, especially when other reducible functional groups are present. rsc.org

| Precursor | Reducing Agent | Product | Reference |

| 3-methylamino-1-Propiophenone hydrochloride | Potassium borohydride | 3-methylamino-1-phenylpropyl alcohol | google.com |

| 3-[3-halo-1-aryl-1-propanone] | Sodium borohydride | 3-halo-1-aryl-propanol | googleapis.com |

Catalytic Hydrogenation Techniques in Controlled Environments

Catalytic hydrogenation presents a powerful and often more environmentally benign alternative for the reduction of ketone precursors. This technique employs a catalyst, typically a transition metal such as ruthenium or palladium on a carbon support, in a controlled environment of hydrogen gas. umaine.eduacs.org The asymmetric catalytic hydrogenation of β-chloro-propiophenone using supported iron-based chiral catalysts has been shown to produce (S)-3-chloro-phenyl-1-propanol with high yield and enantiomeric excess under optimized conditions of temperature and pressure. ccsenet.org

The advantage of catalytic hydrogenation lies in its high selectivity and the ability to control stereochemistry, which is crucial for producing optically active amino alcohols. umaine.eduacs.org For instance, the hydrogenation of β-amino ketone hydrochlorides with specific catalysts like MCCPM-Rh can yield optically active amino alcohols. googleapis.com Furthermore, heterogeneous catalytic hydrogenation of nitriles to primary amines has been successfully extended to the reduction of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine (B116678) over a Pd/C catalyst. acs.org This highlights the versatility of catalytic hydrogenation in synthesizing precursors for the target molecule.

| Substrate | Catalyst | Product | Key Findings | Reference |

| β-chloro-propiophenone | Supported iron-based chiral catalysts | (S)-3-chloro-phenyl-1-propanol | 99% yield and 90% e.e. at 60°C and 1.2 MPa | ccsenet.org |

| β-amino ketone hydrochloride | MCCPM-Rh | Optically active amino alcohol | Asymmetric hydrogenation | googleapis.com |

| 3-phenylpropionitrile | 10% Pd/C (Selcat Q) | 3-phenylpropylamine | Selective hydrogenation in a biphasic system | acs.org |

Condensation and Subsequent Reduction Pathways

Condensation reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation, providing efficient routes to complex molecules from simpler starting materials.

Mannich-Type Reactions and Beta-Aminoketone Intermediates

The Mannich reaction is a classic and versatile method for synthesizing β-amino ketones, which are key intermediates in the synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol. rsc.orgnih.govorganic-chemistry.org This one-pot, three-component reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a ketone. prepchem.comresearchgate.net For example, the reaction of a substituted acetophenone (B1666503) with formaldehyde (B43269) and an amine yields a β-aminoketone, which can then be reduced to the corresponding 3-amino-1-phenyl-propan-1-ol. prepchem.com The use of catalysts, such as bismuth nitrate, can efficiently promote these reactions under mild conditions. researchgate.net

The Mannich reaction is widely used due to its atom economy and the ability to construct complex molecules in a single step. nih.gov However, a limitation of the classic Mannich reaction is its typical restriction to non-enolizable aldehydes. nih.gov Recent advancements have explored radical-mediated Mannich reactions to overcome this limitation. nih.gov

Schiff Base Formation and Stereocontrolled Reduction

An alternative pathway involves the formation of a Schiff base (an imine) followed by its reduction. nih.gov Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov These imine intermediates can then be reduced to the corresponding amine. The reduction of the C=N double bond in the Schiff base can be achieved using various reducing agents, including sodium borohydride. nih.gov This method offers a pathway to the desired amino alcohol, and the stereochemistry of the reduction can often be controlled. nih.gov

For example, the condensation of 3-aminobenzo[de]anthracen-7-one with aromatic aldehydes yields new substituted azomethines (Schiff bases). nih.gov The subsequent reduction of these imines can be performed using sodium borohydride in dimethylformamide. nih.gov While some reductions with hydrogen over platinum or Raney nickel have been reported as unsuccessful, treatment with sodium borohydride has proven effective. nih.gov

Strategic Use of Protecting Groups in Multi-Step Syntheses

In multi-step syntheses of complex molecules like 3-Amino-3-(3-chlorophenyl)propan-1-ol, the use of protecting groups is often indispensable. utdallas.edulibretexts.org Protecting groups temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during subsequent synthetic steps. utdallas.edulibretexts.org

The amino group is particularly reactive and often requires protection. utdallas.edulibretexts.org Common protecting groups for amines include the acetyl group (forming an amide), the tert-butoxycarbonyl (Boc) group, and the benzyloxycarbonyl (Cbz) group. utdallas.edusigmaaldrich.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal once it is no longer needed. creative-peptides.com For instance, an amide group is less nucleophilic than a free amine and can be carried through a synthesis until the final step, where it is hydrolyzed back to the amine. utdallas.edu

In the synthesis of amino alcohols, both the amino and hydroxyl groups may require protection. thieme-connect.de N,O-acetals are common protecting groups for 1,2- and 1,3-amino alcohols. thieme-connect.de The selection of a protecting group strategy must be carefully planned to ensure orthogonality, meaning that one protecting group can be removed selectively in the presence of others. nih.govub.edu This allows for the sequential manipulation of different functional groups within the molecule.

| Functional Group | Protecting Group | Introduction Reagent | Removal Condition | Reference |

| Amino | Acetyl | Acetic anhydride (B1165640) or acetyl chloride | Acid or base hydrolysis | utdallas.edu |

| Amino | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) | creative-peptides.comug.edu.pl |

| Amino | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis | sigmaaldrich.com |

| Hydroxyl | tert-Butyl (tBu) | Isobutylene | Trifluoroacetic acid (TFA) | creative-peptides.comug.edu.pl |

| Amino and Hydroxyl (1,3-amino alcohol) | N,O-acetal | 2,2-dimethoxypropane | Acidic conditions | thieme-connect.de |

Solid-Phase Synthetic Approaches to Derivatives

Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries, a crucial step in drug discovery and development. While specific protocols for 3-Amino-3-(3-chlorophenyl)propan-1-ol derivatives are not extensively documented in publicly available literature, the principles of solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS) provide a robust framework for their development. hilarispublisher.comuci.edu

The core of SPS involves attaching a starting material to a solid support, or resin, and then carrying out a sequence of reactions to build the desired molecule. The final product is then cleaved from the resin. hilarispublisher.com This methodology offers significant advantages, including the simplification of purification processes, as excess reagents and by-products are easily washed away, and the potential for automation. hilarispublisher.com

A plausible solid-phase strategy for synthesizing derivatives of 3-Amino-3-(3-chlorophenyl)propan-1-ol would involve immobilizing the core molecule onto a suitable resin. The choice of resin is critical and depends on the desired C-terminal functionality of the final derivative. For instance, a 2-chlorotrityl chloride resin is often used for creating C-terminal carboxylic acids, while a Rink amide resin is employed for C-terminal amides. uci.edu

The functional groups of 3-Amino-3-(3-chlorophenyl)propan-1-ol, the amino and hydroxyl groups, would likely require protection during the synthetic sequence to prevent unwanted side reactions. hilarispublisher.com Protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and a tert-butyl (tBu) ether for the hydroxyl group are commonly used in SPPS and are compatible with many reaction conditions. hilarispublisher.com

The general workflow for creating a library of, for example, N-acylated derivatives would be as follows:

Resin Loading: The protected 3-Amino-3-(3-chlorophenyl)propan-1-ol would be attached to the chosen resin.

Deprotection: The protecting group on the amino or hydroxyl function would be selectively removed. For instance, the Fmoc group is typically removed using a solution of piperidine (B6355638) in DMF. uci.edu

Coupling: A diverse range of building blocks (e.g., carboxylic acids) could then be coupled to the deprotected functional group. Coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often employed to facilitate this step. nih.gov

Cleavage: Once the desired derivative is assembled on the solid support, it is cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA). hilarispublisher.com

This approach allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR). The table below outlines a hypothetical solid-phase synthesis scheme for an N-acetyl derivative.

| Step | Operation | Reagents and Conditions | Purpose |

| 1 | Resin Swelling | DMF or DCM, 20-30 min | Prepares the resin for reaction by allowing solvent to permeate the polymer matrix. du.ac.in |

| 2 | Loading | Protected 3-Amino-3-(3-chlorophenyl)propan-1-ol, DIPEA, DCM | Covalently attaches the starting material to the solid support. |

| 3 | Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the amino function to allow for coupling. uci.edu |

| 4 | Coupling | Acetic Acid, HBTU, DIPEA, DMF | Forms an amide bond between the free amine and acetic acid. nih.gov |

| 5 | Cleavage | TFA/TIS/H2O (e.g., 95:2.5:2.5) | Releases the final N-acetyl derivative from the resin. |

This table represents a generalized workflow based on standard solid-phase synthesis principles.

The development of such solid-phase methodologies would significantly accelerate the discovery of novel compounds derived from 3-Amino-3-(3-chlorophenyl)propan-1-ol.

Considerations for Scalable Synthesis Methodologies

Transitioning a synthetic route from laboratory scale to industrial production presents a unique set of challenges. For 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride, a key intermediate, ensuring a robust, cost-effective, and safe scalable synthesis is paramount.

A primary consideration in the scalable synthesis of chiral compounds like 3-Amino-3-(3-chlorophenyl)propan-1-ol is the control of stereochemistry. westlake.edu.cn Achieving high enantiomeric excess (ee) is often a critical quality attribute. Several strategies can be employed:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer. For instance, asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent is a common approach for producing chiral alcohols. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is another powerful technique for generating chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.orgnih.gov

Chiral Resolution: This method involves separating a racemic mixture into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. For example, a method for resolving 3-amino-3-phenylpropanol utilizes tolylsulfonyl-D-proline to form a diastereomeric salt with the S-enantiomer, which can be isolated through crystallization. google.com

Further considerations for scalable synthesis include:

Process Safety: Reactions that are manageable on a small scale may pose significant safety risks at an industrial scale. For example, highly exothermic reactions require careful thermal management to prevent runaways.

Raw Material Cost and Availability: The cost and reliable supply of starting materials and reagents are critical for the economic viability of a large-scale process.

Process Efficiency and Waste Reduction: Industrial processes aim for high yields and minimal waste generation to be both economically and environmentally sustainable. This often involves optimizing reaction conditions, solvent usage, and recycling streams. A patent for the synthesis of AZD5363, which uses a related chloro-substituted phenylpropanolamine, highlights the importance of reducing the number and volume of solvents to improve the environmental profile of the process. google.com

Purification: The method of purification must be scalable. While chromatography is a powerful tool in the laboratory, it can be expensive and cumbersome on an industrial scale. Crystallization is often the preferred method for purification of the final product and intermediates in large-scale manufacturing due to its efficiency and cost-effectiveness. westlake.edu.cn

Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP), to ensure the quality and safety of the final product.

The table below summarizes some key parameters and their considerations for the scalable synthesis of a chiral amino alcohol hydrochloride.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Stereocontrol | Asymmetric synthesis or chiral chromatography | Asymmetric catalysis or diastereomeric salt resolution | Cost of chiral agents, efficiency of separation, and optical purity requirements. westlake.edu.cnnih.gov |

| Purification | Flash chromatography | Crystallization | Scalability, cost, solvent usage, and final product purity. westlake.edu.cn |

| Solvents | Wide variety of solvents | Limited selection based on safety, cost, and environmental impact | Solvent recovery and recycling are often implemented. google.com |

| Reaction Monitoring | TLC, LC-MS | In-process controls (e.g., HPLC, spectroscopy) | Real-time monitoring to ensure consistency and identify deviations. |

| Safety | Standard fume hood | Engineered controls (e.g., reactor design, pressure relief) | Hazard and operability (HAZOP) studies are crucial. |

Stereoselective Synthesis and Chiral Resolution of 3 Amino 3 3 Chlorophenyl Propan 1 Ol Hydrochloride

Enantioselective Synthetic Approaches

Enantioselective strategies are designed to produce a single enantiomer of a chiral compound from an achiral or racemic precursor. This is most commonly achieved through asymmetric catalysis or biocatalysis, where a chiral agent influences the reaction pathway to favor the formation of one enantiomer over the other.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for establishing chirality. For the synthesis of chiral β-amino alcohols like 3-amino-3-(3-chlorophenyl)propan-1-ol (B1352420), a primary method involves the asymmetric reduction of a prochiral ketone precursor, such as 3-amino-1-(3-chlorophenyl)propan-1-one. This transformation establishes the stereocenter at the hydroxyl-bearing carbon.

One of the foundational approaches involves the use of chiral organocatalysts. Proline-catalyzed asymmetric reactions, for instance, have been noted as a significant advancement for preparing chirally pure amino alcohols with high enantiomeric excess. Another prominent strategy is metal-catalyzed asymmetric transfer hydrogenation. Ruthenium (II) complexes, particularly those with chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the reduction of aminoketones. The mechanism involves the transfer of hydrogen from a donor, such as formic acid or isopropanol (B130326), to the ketone, guided by the chiral environment of the metal complex.

A related approach is the asymmetric hydrogenation using chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexed with rhodium or ruthenium. These catalysts can achieve high levels of enantioselectivity in the reduction of ketones bearing amino groups. While specific data for the 3-chlorophenyl derivative is not extensively published, results for analogous structures are well-documented and demonstrate the viability of this method.

| Catalyst/Method | Precursor | Product | Enantiomeric Excess (ee) | Reference |

| Proline-Catalysis | β-Nitrostyrene derivative | Chiral Amino Alcohol | High | |

| Ru(II)-TsDPEN | Aminoketone | Amino Alcohol | >95% (for analogs) | princeton.edu |

| Ru-BINAP | Aminoketone | Amino Alcohol | >90% (for analogs) | princeton.edu |

Biocatalytic Transformations for Enantiopure Isomers

Biocatalysis offers a highly selective and environmentally benign alternative to chemical catalysis. Enzymes, operating under mild conditions, can provide exceptionally high enantio- and regioselectivity. For synthesizing chiral amino alcohols, two main classes of enzymes are particularly relevant: reductases (or dehydrogenases) and transaminases.

Enzymatic Reduction: Ketoreductases (KREDs) can reduce a prochiral ketone to a chiral alcohol with high enantiopurity. For the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a related precursor, a reductase from Saccharomyces cerevisiae (YOL151W) has been shown to convert the corresponding ketone with 100% enantiomeric excess. nih.gov Similarly, cells of Candida utilis have been used for the asymmetric reduction of 3-chloropropiophenone, achieving 99.5% ee. nih.gov These examples highlight the potential of using a suitable ketoreductase for the synthesis of a specific enantiomer of 3-amino-3-(3-chlorophenyl)propan-1-ol from its corresponding ketone.

Transamination: Transaminases (TAs), particularly ω-transaminases, catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. rsc.org This method can be applied in two ways: as an asymmetric synthesis starting from a prochiral β-hydroxyketone, 3-hydroxy-1-(3-chlorophenyl)propan-1-one, or through a dynamic kinetic resolution (DKR) of a racemic β-aminoketone. nih.govnih.gov In a DKR process, the enzyme selectively transaminates one enantiomer while the other is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single diastereomer. princeton.eduwikipedia.org The availability of both (R)- and (S)-selective transaminases allows for the synthesis of either diastereomer of the final amino alcohol product. nih.gov

| Enzyme Type | Substrate | Process | Product | Selectivity | Reference |

| Reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | Asymmetric Reduction | (S)-3-chloro-1-phenyl-1-propanol | 100% ee | nih.gov |

| Candida utilis cells | 3-chloropropiophenone | Asymmetric Reduction | (S)-3-chloro-1-phenylpropanol | 99.5% ee | nih.gov |

| ω-Transaminase | β-Hydroxy Ketone | Asymmetric Synthesis | 1,3-Amino Alcohol | High de & ee | nih.gov |

| ω-Transaminase | Racemic β-Amino Ketone | Dynamic Kinetic Resolution | Single Diastereomer Amino Alcohol | >97% de | nih.govnih.gov |

Utilization of Chiral Precursors in Stereocontrolled Reactions

This approach, often termed the "chiral pool" method, utilizes readily available enantiopure starting materials to introduce chirality into the target molecule. The inherent stereochemistry of the precursor directs the formation of new stereocenters during the synthetic sequence.

Application of Chiral Auxiliaries

A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to guide a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recycled. In the context of β-amino alcohol synthesis, enantiopure compounds derived from amino acids, such as Evans-type oxazolidinones, are frequently employed. nih.gov

For example, an achiral acid derivative can be attached to a chiral oxazolidinone. Subsequent reactions, such as an aldol (B89426) addition or alkylation, occur with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary is then cleaved to reveal the chiral product. While this method is powerful, it requires additional steps for attaching and removing the auxiliary.

Analysis of Stereochemical Retention during Transformations

A key consideration when using chiral precursors is ensuring that the original stereochemistry is maintained or predictably inverted during subsequent chemical transformations. Reactions that proceed via SN2 mechanisms, for example, will result in an inversion of stereochemistry at the reacting center. In contrast, reactions where the chiral center is not directly involved will typically proceed with retention of configuration.

The synthesis of vicinal amino alcohols often starts from α-amino acids. google.com For instance, the carboxylate group of an enantiopure amino acid can be reduced to an alcohol without affecting the stereocenter at the α-carbon. However, any reaction that could lead to epimerization, such as the formation of an enolate adjacent to the stereocenter under harsh basic conditions, must be carefully controlled to maintain stereochemical integrity.

Diastereoselective Synthesis Investigations

When a molecule contains multiple stereocenters, diastereoselective synthesis aims to control the relative configuration between them. For 3-amino-3-(3-chlorophenyl)propan-1-ol, which has two stereocenters, four possible stereoisomers exist: (3R,1R), (3S,1S), (3R,1S), and (3S,1R).

A common strategy for diastereoselective synthesis involves the stereoselective reduction of a chiral β-aminoketone. The existing stereocenter at the C3 position directs the approach of the reducing agent to the ketone at the C1 position. Felkin-Anh or chelation-controlled models are often used to predict the outcome. For example, reduction with a bulky reducing agent might favor the anti-diastereomer, while a chelating agent like zinc borohydride (B1222165) could favor the syn-diastereomer if the amino group is appropriately protected.

Another powerful method involves the use of β-lactams (2-azetidinones) as precursors. nih.govresearchgate.net The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine can produce β-lactams with specific stereochemistry. rsc.orgresearchgate.netnih.gov Subsequent reductive ring-opening of the chiral β-lactam can yield the corresponding amino alcohol. The stereochemistry of the β-lactam directly translates to the relative stereochemistry of the amino and hydroxyl groups in the final product, providing a reliable route to specific diastereomers. For instance, reductive ring-opening of a trans-4-aryl-3-chloro-β-lactam with LiAlH₄ can furnish the corresponding anti-2-amino-3-arylpropan-1-ol. researchgate.net

| Precursor | Reaction | Product Diastereomer | Reference |

| Chiral β-Aminoketone | Chelation-Controlled Reduction | syn-Amino Alcohol | medchemexpress.com |

| Chiral β-Aminoketone | Non-Chelation-Controlled Reduction | anti-Amino Alcohol | medchemexpress.com |

| trans-4-Aryl-3-chloro-β-lactam | Reductive Ring Opening (LiAlH₄) | anti-Amino Alcohol | researchgate.net |

Methodologies for Chiral Resolution

The synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride often results in a racemic mixture, which is an equimolar combination of its two enantiomers: (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride and (R)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride. For many applications, particularly in pharmaceuticals, the isolation of a single enantiomer is crucial as different enantiomers can exhibit distinct biological activities. The process of separating these enantiomers is known as chiral resolution. Key methodologies for achieving this separation include advanced chromatographic techniques and classical chemical methods.

Chromatographic Separation Techniques (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for the separation of enantiomers. This method relies on the differential interaction between the individual enantiomers of the racemate and the chiral environment of the stationary phase.

The fundamental principle involves passing the racemic mixture of 3-Amino-3-(3-chlorophenyl)propan-1-ol through an HPLC column packed with a CSP. The CSP is typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. As the enantiomers travel through the column, they form transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. This difference in retention time allows for their effective separation.

Polysaccharide-derived CSPs, such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are particularly effective for resolving a wide range of chiral compounds, including amino alcohols. chosun.ac.kr The selection of the mobile phase, which typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol or ethanol), is critical for optimizing the separation by influencing the interactions between the analyte and the CSP. chosun.ac.kr

Table 1: Representative Parameters for Chiral HPLC Separation of Amino Alcohols

| Parameter | Description | Typical Value/Condition |

| Chiral Stationary Phase (CSP) | The chiral environment that enables separation. | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) |

| Column Dimensions | Internal diameter and length of the HPLC column. | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | The solvent system that carries the analyte through the column. | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Detection | Method used to detect the separated enantiomers as they elute. | UV at 220 nm or 254 nm |

| Temperature | Column operating temperature. | Ambient (~25 °C) |

This analytical method is highly effective for determining the enantiomeric purity of a sample. chosun.ac.kr By scaling up the process using preparative chiral HPLC, it is also possible to isolate larger quantities of the desired enantiomer.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a traditional yet effective chemical method for separating enantiomers on a larger scale. Since enantiomers have identical physical properties, direct separation by methods like crystallization is not possible. azypusa.com This technique circumvents the problem by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties, including solubility. azypusa.com

The process for resolving racemic 3-Amino-3-(3-chlorophenyl)propan-1-ol involves the following steps:

Salt Formation: The racemic amino alcohol (a base) is reacted with a single, pure enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a mixture of two diastereomeric salts. For example, reacting the racemic amine (containing both R- and S-amines) with (R,R)-tartaric acid yields two diastereomeric salts: (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate. libretexts.org

Fractional Crystallization: The resulting diastereomeric salts possess different crystal structures and solubilities. rsc.org This difference allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first under controlled conditions, while the more soluble one remains in the mother liquor. The solid, diastereomerically pure salt can then be isolated by filtration.

Liberation of the Enantiomer: After separation, the desired enantiomer of the amine is recovered from the purified diastereomeric salt. This is typically achieved by treating the salt with a strong base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amine. The pure enantiomer of 3-Amino-3-(3-chlorophenyl)propan-1-ol can then be extracted from the aqueous solution using an organic solvent.

The choice of the resolving agent is critical for the success of the resolution and depends on its ability to form well-defined crystalline salts and exhibit a significant solubility difference between the two diastereomers. acs.org

Table 2: Common Chiral Resolving Agents for the Resolution of Racemic Amines

| Resolving Agent | Type | Comments |

| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid | Widely used and commercially available in both enantiomeric forms. libretexts.org |

| (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for a variety of amines, forms crystalline salts. libretexts.org |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | A strong acid that readily forms salts with amines. libretexts.org |

| (R)-(-)-Malic Acid | Chiral Dicarboxylic Acid | A naturally occurring resolving agent. libretexts.org |

This method is a robust and scalable approach, making it suitable for the industrial production of enantiomerically pure 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride.

Comprehensive Spectroscopic and Structural Elucidation of 3 Amino 3 3 Chlorophenyl Propan 1 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Amino-3-(3-chlorophenyl)propan-1-OL (B1352420) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its covalent framework and connectivity.

The ¹H NMR spectrum of 3-Amino-3-(3-chlorophenyl)propan-1-OL hydrochloride is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The presence of the hydrochloride salt would lead to the protonation of the amino group, forming an ammonium (B1175870) salt (-NH3+), and the protons on the nitrogen would likely be broadened and may exchange with solvent protons.

The aromatic region would show a complex multiplet pattern for the four protons on the 3-chlorophenyl ring. Due to the meta-substitution, these protons are chemically non-equivalent and would likely appear in the range of δ 7.2-7.5 ppm. The proton at the C2 position of the phenyl ring (ortho to the chloro group) would be a singlet-like signal, while the other three protons would show more complex splitting.

The aliphatic region would contain signals for the propan-1-ol backbone. The methine proton at the chiral center (C3), adjacent to the ammonium group and the phenyl ring, is expected to be a multiplet around δ 4.5-4.8 ppm. The methylene (B1212753) protons at C2 would be diastereotopic and thus magnetically non-equivalent, appearing as a complex multiplet, likely in the range of δ 2.1-2.4 ppm. The methylene protons at C1, adjacent to the hydroxyl group, would also be a multiplet, shifted downfield to approximately δ 3.7-3.9 ppm due to the deshielding effect of the oxygen atom. The hydroxyl and ammonium protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-3-(3-chlorophenyl)propan-1-OL Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2-7.5 | Multiplet | 4H |

| H-3 (CH-N) | 4.5-4.8 | Multiplet | 1H |

| H-1 (CH₂-O) | 3.7-3.9 | Multiplet | 2H |

| H-2 (CH₂) | 2.1-2.4 | Multiplet | 2H |

| OH | Variable | Broad Singlet | 1H |

| NH₃⁺ | Variable | Broad Singlet | 3H |

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-Amino-3-(3-chlorophenyl)propan-1-OL hydrochloride, a total of nine distinct carbon signals are expected.

The aromatic region would display six signals. The carbon atom bearing the chlorine atom (C-3') would resonate around δ 134-136 ppm. The quaternary carbon (C-1') attached to the propanol (B110389) chain would appear in the range of δ 140-142 ppm. The remaining four aromatic CH carbons would have chemical shifts between δ 125-131 ppm.

In the aliphatic region, the carbon bearing the hydroxyl group (C-1) is expected at approximately δ 60-62 ppm. The carbon at the chiral center (C-3), attached to the ammonium group, would be found around δ 52-55 ppm. The central methylene carbon (C-2) would resonate further upfield, likely in the range of δ 38-41 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-3-(3-chlorophenyl)propan-1-OL Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (Aromatic C-CH) | 140-142 |

| C-3' (Aromatic C-Cl) | 134-136 |

| Aromatic CH | 125-131 |

| C-1 (CH₂-O) | 60-62 |

| C-3 (CH-N) | 52-55 |

| C-2 (CH₂) | 38-41 |

Note: Predicted values are based on the analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments of the CH, CH₂, and CH₃ groups. For instance, the proton signal at δ 4.5-4.8 ppm would correlate with the carbon signal at δ 52-55 ppm, confirming the C3-H3 assignment.

An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the molecule. For example, the methine proton at C3 would show correlations to the aromatic carbons (C-1', C-2', C-6') and the methylene carbon at C2, thus confirming the link between the phenyl ring and the propanol chain at the C3 position.

Vibrational Spectroscopy Studies (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of 3-Amino-3-(3-chlorophenyl)propan-1-OL hydrochloride would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the ammonium group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found around 1100-1200 cm⁻¹, and the C-O stretching of the primary alcohol would appear as a strong band near 1050 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, and the C-Cl stretch would also be readily observable.

Table 3: Predicted Vibrational Frequencies for 3-Amino-3-(3-chlorophenyl)propan-1-OL Hydrochloride

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3500 (broad) | Weak |

| N-H Stretch (NH₃⁺) | 3200-3500 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Moderate |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O Stretch | 1050-1100 | Weak |

| C-Cl Stretch | 700-800 | Strong |

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 3-Amino-3-(3-chlorophenyl)propan-1-OL hydrochloride, electrospray ionization (ESI) would likely be the method of choice.

The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of the free base (C₉H₁₂ClNO) is 185.65 g/mol , so the [M+H]⁺ peak would be expected at an m/z of approximately 186.07. The isotopic pattern of this peak would show a characteristic M+2 peak with about one-third the intensity of the M peak, due to the presence of the chlorine-37 isotope.

Common fragmentation pathways would involve the loss of water (H₂O) from the protonated molecule, giving a fragment at m/z 168.06. Another likely fragmentation is the cleavage of the C2-C3 bond, leading to the formation of a benzylic cation stabilized by the phenyl ring.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. If suitable crystals of 3-Amino-3-(3-chlorophenyl)propan-1-OL hydrochloride can be grown, this method would provide precise information on bond lengths, bond angles, and torsion angles.

Crucially, for this chiral molecule, X-ray crystallography can be used to determine the absolute configuration (R or S) at the stereocenter (C3). The analysis would also reveal the conformation of the molecule in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding between the ammonium and hydroxyl groups of one molecule and the chloride anion or functional groups of neighboring molecules. These interactions are fundamental to understanding the crystal packing and the physical properties of the solid material. Based on studies of similar amino alcohols, it is expected that an extensive network of hydrogen bonds would be a dominant feature of the crystal structure. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and stereochemical integrity of pharmaceutical compounds. For 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride, HPLC is employed to quantify its chemical purity by separating it from any precursors, by-products, or degradation products, and to determine its enantiomeric excess (e.e.), which is a critical quality attribute for chiral molecules.

Purity Determination by Reversed-Phase HPLC

The chemical purity of 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is typically determined using reversed-phase HPLC (RP-HPLC). In this method, the compound is introduced into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Due to the presence of a primary amine and a hydroxyl group, 3-Amino-3-(3-chlorophenyl)propan-1-ol is a polar molecule. However, the chlorophenyl group provides sufficient hydrophobicity for retention on a reversed-phase column. The hydrochloride salt form ensures good solubility in aqueous mobile phases. To achieve sharp peaks and reproducible retention times, a buffer is often included in the mobile phase to control the pH and maintain the analyte in a consistent ionization state. Since the compound is basic, an acidic mobile phase (e.g., using formic acid or trifluoroacetic acid as an additive) is common to ensure the amino group is protonated, which generally leads to better peak shape on silica-based columns.

A significant challenge in the analysis of this compound is its lack of a strong chromophore that absorbs at higher wavelengths (e.g., >250 nm), as the UV absorption is primarily due to the chlorophenyl group. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, generally in the range of 210-230 nm. For compounds with weak UV absorbance, derivatization with a UV-absorbing or fluorescent tag can be employed to enhance detection sensitivity, although this adds complexity to the sample preparation process. A patent for the analysis of a similar compound, 3-aminobutanol, describes a method involving derivatization to improve detection by HPLC-UV. google.com

Below is an interactive data table illustrating a typical set of conditions for the purity analysis of a substituted phenylamino (B1219803) alcohol like 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride.

| Parameter | Typical Condition |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent. For example, Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Trifluoroacetic Acid (TFA). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | UV at approximately 215 nm |

| Injection Volume | 10-20 µL |

| Expected Purity | >98% (as often cited by commercial suppliers) |

Enantiomeric Excess Determination by Chiral HPLC

As 3-Amino-3-(3-chlorophenyl)propan-1-ol possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (S)- and (R)-3-Amino-3-(3-chlorophenyl)propan-1-ol. For pharmaceutical applications, it is often necessary to use a single enantiomer, requiring analytical methods to confirm the enantiomeric purity or enantiomeric excess (e.e.). This is achieved using chiral HPLC.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used for their broad applicability in separating chiral compounds. For instance, columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) have proven effective for a wide range of racemates. windows.net The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers, which have different interaction energies, leading to different retention times.

The mobile phase for chiral separations can be a normal-phase solvent (e.g., hexane (B92381)/isopropanol), a polar organic solvent, or a reversed-phase solvent system, depending on the specific CSP and analyte. Additives are often used to improve resolution and peak shape. For basic analytes like this amino alcohol, acidic or basic modifiers can be crucial. Given that the molecule contains both an amino and a hydroxyl group, it is amenable to forming multiple types of interactions (e.g., hydrogen bonding, dipole-dipole) with the CSP.

The following interactive data table outlines representative conditions for a chiral HPLC separation to determine the enantiomeric excess of 3-Amino-3-(3-chlorophenyl)propan-1-ol.

| Parameter | Typical Condition |

| Chromatographic Column | Chiral Stationary Phase (e.g., Lux Cellulose-1 or Chiralpak AD-H) |

| Mobile Phase | Normal Phase: n-Hexane:Isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) for basic analytes. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Controlled, e.g., 25 °C |

| Detection Wavelength | UV at approximately 220 nm |

| Expected e.e. | >98.0% for enantiopure products as specified by suppliers of the (S)-enantiomer. ruifuchemical.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for providing information about the electronic transitions within a molecule and is often used for quantitative analysis and for confirming the presence of chromophoric groups. The UV-Vis spectrum of 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is primarily determined by the electronic structure of the 3-chlorophenyl group.

The benzene (B151609) ring is the principal chromophore in the molecule. Unsubstituted benzene exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm, both arising from π → π* transitions. When the benzene ring is substituted, the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can shift.

In the case of 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride, the chlorine atom and the amino-propanol side chain act as substituents on the benzene ring. The chlorine atom is a weakly auxochromic and bathochromic substituent, meaning it can increase the intensity and shift the absorption to longer wavelengths. The alkylamino group attached to the benzylic position also influences the electronic environment. In its hydrochloride form, the amino group is protonated (-NH3+), which significantly alters its electronic effect compared to the free amine.

The UV spectrum is expected to show characteristic absorptions for a substituted benzene ring. The primary absorption band (λmax) would likely be observed in the short UV range, typically between 200 and 230 nm. A weaker secondary absorption, corresponding to the benzenoid B-band, might be observed at a longer wavelength, likely between 260 and 280 nm. The exact λmax and molar absorptivity values would need to be determined experimentally by dissolving a known concentration of the compound in a suitable solvent (e.g., methanol or water) and measuring its absorbance across the UV range.

The data in the following interactive table is illustrative of the expected UV-Vis absorption characteristics for a molecule with a chlorophenyl group.

| Parameter | Expected Value/Characteristic |

| Primary λmax (π → π) | ~210 - 220 nm |

| Secondary λmax (π → π) | ~265 - 275 nm |

| Solvent | Methanol or Water |

| Chromophore | 3-chlorophenyl group |

| Transition Type | π → π* |

This spectroscopic data is useful for quantitative analysis via the Beer-Lambert law, where the absorbance at λmax is directly proportional to the concentration of the compound in solution.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 3 3 Chlorophenyl Propan 1 Ol Hydrochloride

Reaction Pathways of the Hydroxyl Group

The primary alcohol functionality in 3-Amino-3-(3-chlorophenyl)propan-1-OL (B1352420) hydrochloride is a key site for various chemical modifications, including oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyl Compounds

The primary hydroxyl group of 3-Amino-3-(3-chlorophenyl)propan-1-OL can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions employed. Mild oxidizing agents are typically used to achieve the selective formation of the aldehyde, 3-amino-3-(3-chlorophenyl)propanal. Common reagents for this transformation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an appropriate organic solvent. The reaction mechanism generally involves the formation of a chromate ester or a periodinane intermediate, followed by an elimination step to yield the carbonyl compound.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically lead to the over-oxidation of the primary alcohol to the corresponding carboxylic acid, 3-amino-3-(3-chlorophenyl)propanoic acid. The mechanism for this transformation involves the initial formation of the aldehyde, which is then hydrated and further oxidized to the carboxylic acid.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | 3-Amino-3-(3-chlorophenyl)propanal | Dichloromethane (DCM), Room Temperature |

| Dess-Martin periodinane | 3-Amino-3-(3-chlorophenyl)propanal | Dichloromethane (DCM), Room Temperature |

| Potassium permanganate (KMnO4) | 3-Amino-3-(3-chlorophenyl)propanoic acid | Basic or acidic conditions, elevated temperature |

| Chromic acid (H2CrO4) | 3-Amino-3-(3-chlorophenyl)propanoic acid | Aqueous acetone, Jones' reagent |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. For instance, reaction with acetyl chloride in the presence of a base like pyridine would yield 3-amino-3-(3-chlorophenyl)propyl acetate. The mechanism of acid-catalyzed esterification (Fischer esterification) involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent dehydration.

Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treatment with sodium hydride followed by reaction with methyl iodide would produce 3-methoxy-1-(3-chlorophenyl)propan-1-amine. Due to the presence of the amino group, which is also nucleophilic, protection of the amine may be necessary to achieve selective O-alkylation.

Reactivity of the Amino Group

The primary amino group in 3-Amino-3-(3-chlorophenyl)propan-1-OL hydrochloride is a potent nucleophile and can participate in a variety of reactions, including nucleophilic substitutions, amidations, and the formation of imines.

Nucleophilic Substitution Reactions

The primary amine can act as a nucleophile in substitution reactions, although this is less common for the amino group itself to be substituted. More typically, the amino group will attack an electrophilic carbon, displacing a leaving group. For example, it can react with alkyl halides to form secondary and tertiary amines. However, such reactions often lead to a mixture of products due to multiple alkylations. chemguide.co.uk To achieve selective mono-alkylation, reductive amination is a more controlled approach.

Amidation and Acylation Reactions

The amino group readily reacts with carboxylic acids and their derivatives to form amides. The direct reaction with a carboxylic acid typically requires high temperatures to drive off water. More commonly, activating agents such as dicyclohexylcarbodiimide (DCC) are used to facilitate amide bond formation at milder conditions. khanacademy.org

Acylation of the amino group is a facile reaction that occurs with acid chlorides or anhydrides, usually in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For instance, reaction with benzoyl chloride in the presence of a non-nucleophilic base would yield N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide.

| Acylating Agent | Product | Typical Conditions |

| Acetic Anhydride (B1165640) | N-(3-(3-chlorophenyl)-3-hydroxypropyl)acetamide | Pyridine or triethylamine (B128534), Room Temperature |

| Benzoyl Chloride | N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide | Pyridine or triethylamine, Room Temperature |

| Carboxylic Acid + DCC | N-(3-(3-chlorophenyl)-3-hydroxypropyl)amide | Dichloromethane (DCM) or Dimethylformamide (DMF) |

Formation of Imine and Amide Derivatives

The primary amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. chemistrysteps.comjove.comlibretexts.org The formation of the imine is a reversible process. libretexts.org

As detailed in the previous section, amide derivatives are readily synthesized through the reaction of the amino group with various acylating agents. These reactions are generally high-yielding and provide a versatile method for modifying the properties of the parent compound.

Transformations Involving the Chlorophenyl Moiety

The chlorophenyl group is a key site for synthetic modification, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic properties of the chlorine atom and the aminopropanol side chain.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the carbon-chlorine bond. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems have enabled their effective use in a variety of transformations. libretexts.orgyonedalabs.com The development of catalysts with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has been crucial for achieving efficient oxidative addition of the palladium(0) complex to the C-Cl bond, which is often the rate-determining step. libretexts.orgacs.org

Suzuki-Miyaura Coupling: This reaction would involve coupling the chlorophenyl moiety with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl compounds. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction could be employed to couple the molecule with an alkene, forming a substituted styrene derivative. wikipedia.orgorganic-chemistry.org This transformation also relies on a palladium catalyst and a base, and it is a versatile method for C-C bond formation. nih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, replacing the chlorine atom with a primary or secondary amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org This transformation is significant for the synthesis of complex aryl amines and requires a palladium catalyst, a suitable ligand, and a strong base. libretexts.org

Below is a table of representative, plausible cross-coupling reactions involving 3-Amino-3-(3-chlorophenyl)propan-1-OL.

| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Base (Example) | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-Amino-3-(biphenyl-3-yl)propan-1-ol |

| Heck-Mizoroki | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | 3-Amino-3-(3-styrylphenyl)propan-1-ol |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 3-Amino-3-(3-(phenylamino)phenyl)propan-1-ol |

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.commasterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic nature of the existing substituents. cognitoedu.orgwikipedia.org

In the case of 3-Amino-3-(3-chlorophenyl)propan-1-OL hydrochloride, the ring bears two substituents:

Chlorine Atom (at C3): Chlorine is a deactivating group due to its strong electron-withdrawing inductive effect (-I). sarthaks.com However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect), stabilizing the cationic intermediate (the arenium ion or sigma complex) when the attack occurs at these positions. libretexts.orglibretexts.org

Protonated Aminopropanol Side Chain (at C1): As the compound is a hydrochloride salt, the amino group is protonated to -CH(CH₂CH₂OH)NH₃⁺. This group is strongly electron-withdrawing via a powerful inductive effect (-I) and has no resonance-donating capability. Consequently, it is a strong deactivating group and a meta-director. wikipedia.orgorganicchemistrytutor.com

The combined influence of these two groups results in significant deactivation of the aromatic ring, making electrophilic substitution reactions challenging. The directing effects are competitive. The chlorine directs incoming electrophiles to positions 2, 4, and 6. The -CH(R)NH₃⁺ group directs to positions 3 and 5. Since the chlorine is already at position 3, the side chain directs to position 5. Therefore, the positions activated by resonance from chlorine (2, 4, 6) are simultaneously deactivated by the strong inductive effect of the side chain. The most likely, though still disfavored, positions for substitution would be C4 and C6, which are ortho to the chlorine and meta to the strongly deactivating side chain.

The expected regioselectivity for several common EAS reactions is summarized in the table below.

| Reaction | Reagents | Expected Major Products (Regioisomers) |

| Nitration | HNO₃, H₂SO₄ | 3-Amino-3-(5-chloro-2-nitrophenyl)propan-1-ol & 3-Amino-3-(3-chloro-4-nitrophenyl)propan-1-ol |

| Bromination | Br₂, FeBr₃ | 3-Amino-3-(2-bromo-5-chlorophenyl)propan-1-ol & 3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Very unlikely to proceed due to strong deactivation of the ring. |

Intramolecular Cyclization and Rearrangement Studies

The bifunctional nature of the aminopropanol side chain allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures. These reactions typically require activation of either the side chain or the aromatic ring.

One potential pathway is a Bischler-Napieralski or Pictet-Spengler type cyclization. This would first require N-acylation of the amino group to form an amide, followed by acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration. For example, acylation followed by treatment with a dehydrating agent like P₂O₅ could potentially lead to the formation of a 3,4-dihydroisoquinoline derivative. The success of such a reaction would depend heavily on the electronic state of the aromatic ring, which is deactivated, making the cyclization step challenging.

Another possibility involves the hydroxyl group. Under specific conditions, an intramolecular SₙAr reaction could occur if the ring were further activated with a strong electron-withdrawing group ortho or para to the chlorine. In such a scenario, the hydroxyl group could act as a nucleophile, displacing the chlorine to form a six-membered chromane-like ring system. However, this is a speculative pathway requiring significant ring activation.

Rearrangements of the stable chlorophenyl scaffold are not expected under typical synthetic conditions.

Postulated Mechanistic Pathways for Key Chemical Transformations

The mechanisms for the reactions discussed above are well-established in organic chemistry.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki reaction generally proceeds through three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate, forming a Pd(II) complex. This is typically the rate-determining step for aryl chlorides.

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. yonedalabs.com

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration): This reaction proceeds via a two-step mechanism: masterorganicchemistry.commsu.edu

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).

Attack and Resonance Stabilization: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For substitution ortho or para to the chlorine, one of the resonance structures is particularly stabilized by the lone pairs on the chlorine atom.

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product. chemguide.co.uk

Computational Chemistry and Theoretical Analysis of 3 Amino 3 3 Chlorophenyl Propan 1 Ol Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 3-Amino-3-(3-chlorophenyl)propan-1-ol (B1352420) hydrochloride, DFT calculations are instrumental in determining its most stable three-dimensional conformation, known as the optimized molecular geometry.

This process involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy state (the ground state) is found. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost. The optimization process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial arrangement and steric hindrances.

Table 1: Selected Optimized Geometric Parameters for 3-Amino-3-(3-chlorophenyl)propan-1-OL Hydrochloride (Predicted)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C-Cl | 1.75 Å |

| C-N | 1.48 Å | |

| C-O | 1.43 Å | |

| Bond Angle | C-C-C | 112.5° |

| Cl-C-C (Aromatic) | 119.8° | |

| Dihedral Angle | H-N-C-C | 178.5° |

Note: The values in this table are representative and would be precisely determined through DFT calculations.

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of intramolecular interactions. For 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride, NBO analysis can elucidate the strength of bonds, hyperconjugative interactions, and charge transfer events within the molecule.

The analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds. A key aspect of NBO analysis is the examination of the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with donor-acceptor interactions. For instance, the interaction between a lone pair on the oxygen or nitrogen atom and an antibonding orbital of a neighboring group can be quantified. These interactions are vital for understanding the molecule's conformational preferences and reactivity.

Table 2: Predicted NBO Analysis - Second-Order Perturbation Energies (E(2)) for Major Intramolecular Interactions

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP (O) | σ(C-H) | ~1.5 |

| LP (N) | σ(C-C) | ~2.0 |

| σ (C-H) | σ*(C-C) | ~4.5 |

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. The values are illustrative of typical hyperconjugative interactions.*

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the chemical stability and reactivity of 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions.

For 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride, the MEP map would show regions of negative potential (typically colored red) around electronegative atoms like chlorine and oxygen, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amine and hydroxyl groups, highlighting sites for potential nucleophilic interaction. This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) chain in 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride allows it to adopt various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, an energy landscape can be constructed.

This landscape reveals the most stable conformers (local and global minima) and the energy barriers between them (transition states). This information is crucial for understanding the molecule's behavior in solution and its ability to bind to specific targets, as the biologically active conformation is often one of the low-energy conformers.

Prediction of Spectroscopic Parameters through Computational Methods (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride, it is possible to predict the ¹H and ¹³C NMR spectra.